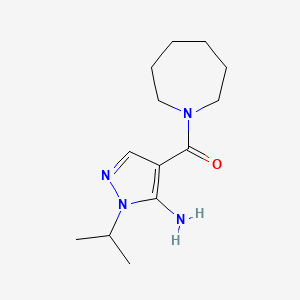
2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of this protein in biological processes. In
Scientific Research Applications
Radical Cyclization Approaches
Radical cyclization techniques have been applied to synthesize complex molecular structures, such as spirocyclohexadienones, from aryl radicals. This methodology has been utilized in the formal syntheses of significant compounds like the vasopressin inhibitor SR121463A and aza-galanthamine. These strategies highlight the potential utility of compounds like "2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide" in generating pharmacologically relevant molecules through innovative synthetic pathways (Gonzalez-Lopez de Turiso & Curran, 2005).
Synthesis of α-Ketoamide Derivatives
In another study, a novel series of α-ketoamide derivatives were synthesized using a carbodiimide approach, demonstrating the compound's role in the synthesis of benzoyl amino acid ester derivatives. This research showcases the compound's application in creating new molecules with potential biological activity, emphasizing its role in medicinal chemistry (El‐Faham et al., 2013).
Antiprion Agents Development
A study focused on synthesizing benzamide derivatives as potential antiprion agents, exploring the therapeutic application of these compounds against prion diseases. This demonstrates the potential of "this compound" and related structures in developing novel treatments for neurodegenerative disorders (Fiorino et al., 2012).
Advanced Oxidative Chemistry
Investigating the advanced oxidation chemistry of pharmaceuticals, a study examined the UV/H2O2-induced hydroxylation and degradation pathways of paracetamol, shedding light on the broader applications of benzamide derivatives in environmental chemistry and pharmaceutical degradation studies. This underscores the relevance of such compounds in understanding and improving the environmental impact of pharmaceuticals (Vogna et al., 2002).
Synthesis and Oxidative Reactions
The synthesis and application of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions demonstrate the utility of similar compounds in facilitating various organic transformations, highlighting their significance in synthetic organic chemistry (Mercadante et al., 2013).
properties
IUPAC Name |
2-[4-[(2-cyclopentylsulfanylacetyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c19-18(22)15-9-3-4-10-16(15)23-12-6-5-11-20-17(21)13-24-14-7-1-2-8-14/h3-4,9-10,14H,1-2,7-8,11-13H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYFCACFTWPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/no-structure.png)
![6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2439734.png)
![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)
![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)


![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)